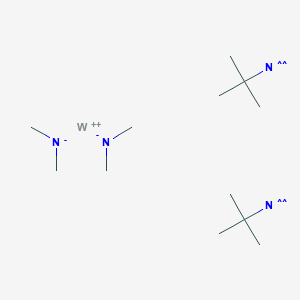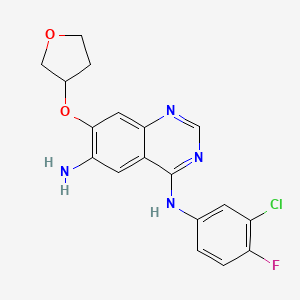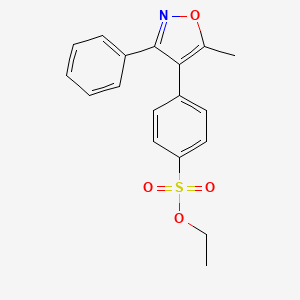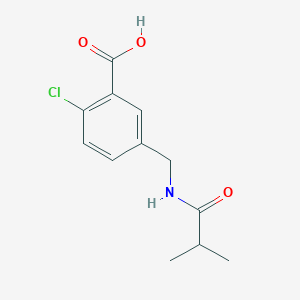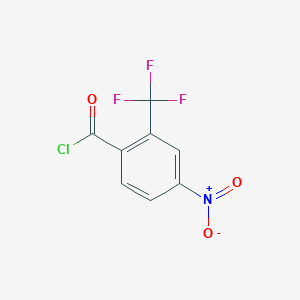![molecular formula C22H37NS2Sn2 B8234014 trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane
概要
説明
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole is a compound that belongs to the class of dithieno[3,2-b:2’,3’-d]pyrrole derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the trimethylstannyl groups enhances the compound’s reactivity, making it a versatile building block for the synthesis of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the Stille coupling reaction. This reaction is performed by reacting a dithieno[3,2-b:2’,3’-d]pyrrole derivative with trimethyltin chloride in the presence of a palladium catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene. The reaction is carried out at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions. The purification of the final product is achieved through techniques such as column chromatography or recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic structures.
Oxidation and Reduction: The dithieno[3,2-b:2’,3’-d]pyrrole core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides or organometallic compounds are used under mild conditions.
Cross-Coupling: Palladium or nickel catalysts are employed in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dithieno[3,2-b:2’,3’-d]pyrrole derivatives, which can be further utilized in the synthesis of advanced materials for electronic and optoelectronic applications.
科学的研究の応用
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of new materials with enhanced electronic properties for use in sensors and other electronic devices.
Photovoltaics: Incorporated into the active layers of organic solar cells to improve their efficiency and stability.
作用機序
The mechanism of action of 4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole involves its ability to participate in π-conjugation, which enhances its electronic properties. The trimethylstannyl groups facilitate the formation of strong covalent bonds with other molecules, enabling the synthesis of complex organic structures. The dithieno[3,2-b:2’,3’-d]pyrrole core interacts with various molecular targets and pathways, contributing to its unique electronic characteristics.
類似化合物との比較
Similar Compounds
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another compound with similar electronic properties, used in the synthesis of conducting polymers.
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives: Known for their applications in organic electronics and photovoltaics.
Uniqueness
4-Octyl-2,6-bis(trimethylstannyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole stands out due to its unique combination of the dithieno[3,2-b:2’,3’-d]pyrrole core and the trimethylstannyl groups. This combination provides enhanced reactivity and electronic properties, making it a valuable compound for advanced material synthesis and electronic applications.
特性
IUPAC Name |
trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NS2.6CH3.2Sn/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16;;;;;;;;/h8-9H,2-7,10H2,1H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHYDLJTGVXOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NS2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)

![beta-Alanine, N-[[2-[[[4-[[[(2-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B8233940.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)

![(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8233954.png)
